Product packaging for 2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran(Cat. No.:)

2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran

Cat. No.: B12883017
M. Wt: 255.22 g/mol
InChI Key: PDNQAFFHQHDJCN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran ( 89266-47-7) is a synthetic benzofuran-nitrofuran hybrid compound with a molecular formula of C14H9NO4 and a molecular weight of 255.23 g/mol. This structure is of significant interest in medicinal chemistry for developing novel antibacterial agents, particularly in the fight against drug-resistant pathogens . Nitrofuran derivatives are recognized as privileged structures in drug discovery, meaning their incorporation into a molecule frequently results in biological activity against a range of therapeutic targets . These compounds are typically prodrugs, requiring enzymatic activation within bacterial cells. The primary mechanism of action involves reduction by bacterial nitroreductases (such as NfsA and NfsB), which convert the nitro group into highly reactive intermediates that cause irreversible damage to multiple cellular targets, including DNA, RNA, and proteins, leading to bacterial cell death . Recent scientific investigations highlight the potential of similar nitrofuran-tagged diazaspirooctane analogs, which demonstrate a promising activity profile against Staphylococcus aureus . Furthermore, the nitrofuran scaffold is being actively researched for its potent activity against Mycobacterium tuberculosis (MTb), including multidrug-resistant strains, making it a valuable template in anti-tuberculosis drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9NO4 B12883017 2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9NO4

Molecular Weight

255.22 g/mol

IUPAC Name

2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1-benzofuran

InChI

InChI=1S/C14H9NO4/c16-15(17)14-8-7-11(19-14)5-6-12-9-10-3-1-2-4-13(10)18-12/h1-9H/b6-5+

InChI Key

PDNQAFFHQHDJCN-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)/C=C/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 2 5 Nitrofuran 2 Yl Vinyl Benzofuran and Analogues

Strategies for Constructing the Vinyl-Linked Benzofuran-Nitrofuran Core

The fundamental challenge in synthesizing 2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran lies in the precise formation of the vinyl linkage between the two heterocyclic systems. Various olefination reactions are employed to achieve this, starting from functionalized benzofuran (B130515) and nitrofuran precursors.

Specific Reaction Pathways for this compound

The synthesis of the target compound, this compound, is most effectively achieved through olefination reactions that couple a benzofuran-2-carbaldehyde with a 5-nitrofuran-derived phosphorus reagent. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the premier methods for this transformation. organic-chemistry.orgwikipedia.orglibretexts.org

The general approach involves two key precursors:

Benzofuran-2-carbaldehyde : This can be synthesized through various routes, including the Vilsmeier-Haack reaction on benzofuran or the oxidation of 2-methylbenzofuran.

A 5-nitrofuran-2-ylmethyl phosphorus reagent : This is typically a phosphonium (B103445) salt (for the Wittig reaction) or a phosphonate (B1237965) ester (for the HWE reaction). It can be prepared by reacting 5-nitro-2-(halomethyl)furan with triphenylphosphine (B44618) or a trialkyl phosphite, respectively.

Wittig Reaction Pathway: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide, generated by treating a phosphonium salt with a base. masterorganicchemistry.comudel.edu This method is advantageous for its reliability in forming the carbon-carbon double bond at a specific location. libretexts.org

Ylide Formation : 5-Nitro-2-furfuryltriphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium, sodium hydride) to form the corresponding phosphorus ylide.

Olefination : The ylide is then reacted with benzofuran-2-carbaldehyde. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired vinyl-linked product and triphenylphosphine oxide. organic-chemistry.orglibretexts.org The stereochemistry of the resulting alkene (E or Z isomer) depends on the stability of the ylide and the reaction conditions. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction Pathway: The HWE reaction, a modification of the Wittig reaction, uses a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar This method is often preferred as it typically yields the (E)-alkene with high selectivity and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org

Carbanion Formation : Diethyl (5-nitrofuran-2-yl)methylphosphonate is treated with a base such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) to generate the nucleophilic phosphonate carbanion. organic-chemistry.orgresearchgate.net

Olefination : The carbanion attacks the carbonyl carbon of benzofuran-2-carbaldehyde. The subsequent elimination of the dialkylphosphate group from the intermediate yields the (E)-2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran. wikipedia.orgorganic-chemistry.org

ReactionPhosphorus ReagentBase ExamplesKey Feature
Wittig Phosphonium Saltn-BuLi, NaH, NaOMeStereoselectivity depends on ylide stability. organic-chemistry.org
HWE Phosphonate EsterNaH, NaOMe, K2CO3Generally high (E)-selectivity; easy purification. wikipedia.orgorganic-chemistry.org

Synthesis of Related Benzofuran-Nitrofuran Hybrids (e.g., (Z)-2-[(5-nitrofuran-2-yl)methylene]benzofuran-3(2H)-ones)

The synthesis of related hybrids, such as those with a benzofuranone core, involves different strategies. For (Z)-2-[(5-nitrofuran-2-yl)methylene]benzofuran-3(2H)-ones, a Knoevenagel-type condensation is a suitable pathway.

This synthesis can be broken down into two main stages:

Formation of the Benzofuran-3(2H)-one Scaffold : Benzofuran-3(2H)-one, also known as coumaranone, can be prepared through various methods, including the intramolecular cyclization of 2-halophenoxyacetic acids. A more recent approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes to regioselectively prepare substituted benzofuranones. oregonstate.edu

Condensation with 5-Nitrofurfural : The benzofuran-3(2H)-one, which has an active methylene (B1212753) group at the C2 position, is condensed with 5-nitro-2-furaldehyde (B57684). nih.gov This reaction is typically catalyzed by a weak base like piperidine (B6355638) or triethylamine (B128534) in a solvent such as ethanol. mdpi.comresearchgate.net The base facilitates the deprotonation of the benzofuranone, which then acts as a nucleophile, attacking the aldehyde to form a methylene-linked product after dehydration. mdpi.com The stereochemistry of the exocyclic double bond is often controlled by the reaction conditions.

Derivatization Strategies for Enhancing Biological Profiles

To optimize the biological activity of the lead compound, extensive derivatization is performed on its three main components: the benzofuran ring, the nitrofuran ring, and the vinyl linker.

Modifications on the Benzofuran Moiety

The benzofuran scaffold is a common target for modification due to its significant influence on the molecule's properties. nih.gov Substituents can be introduced at various positions on the benzene (B151609) ring to modulate electronic and steric properties.

Common synthetic strategies include:

Palladium-catalyzed C-H Arylation : This method allows for the introduction of various aryl and heteroaryl groups at the C3 position of the benzofuran ring, using an 8-aminoquinoline (B160924) (AQ) directing group which can later be removed or replaced. mdpi.com

One-Pot Synthesis from Substituted Salicylaldehydes : A versatile method involves the one-pot reaction of a quinoline (B57606) precursor with various substituted salicylaldehydes (e.g., bromo-, chloro-, methoxy-substituted) to generate benzofuran rings with corresponding substituents at the 5-position. nih.gov

Electrophilic Substitution : Direct halogenation or nitration can introduce substituents onto the benzofuran ring, though regioselectivity can be an issue.

The table below summarizes some key modifications on the benzofuran moiety.

PositionSubstituentSynthetic MethodReference
C3Aryl groups (e.g., 4-MeO-Ph)Pd-catalyzed C-H Arylation mdpi.com
C5Methoxy (-OCH3)One-pot from 5-methoxysalicylaldehyde nih.gov
C5Chloro (-Cl)One-pot from 5-chlorosalicylaldehyde nih.gov
C5Bromo (-Br)One-pot from 5-bromosalicylaldehyde nih.gov
C7Phenyl (-C6H5)Reaction of 3-hydroxy-4-phenyl-2H-pyran-2-one and a nitroalkene oregonstate.edu

Modifications on the Nitrofuran Moiety

The 5-nitrofuran group is often considered the "warhead" of the molecule, essential for its biological activity. nih.govmdpi.com Its mechanism typically involves enzymatic reduction of the nitro group within target cells. nih.gov Modifications aim to fine-tune this activity.

Key derivatization approaches include:

Late-Stage Functionalization (LSF) : Recent advances allow for the direct modification of existing 5-nitrofuran drugs. Using copper-catalyzed C-H functionalization, groups like hydroxyl, methyl, azido, and cyano can be introduced at positions on the furan (B31954) ring or on adjacent groups. rsc.orgnih.gov

Varying the 2-Substituent : A common strategy involves synthesizing analogues starting from different precursors to 5-nitro-2-furaldehyde or by reacting the aldehyde with a wide variety of nucleophiles. researchgate.netresearchgate.net For instance, reacting 5-nitro-2-furaldehyde with different thiosemicarbazides leads to a library of compounds with diverse substituents attached via a hydrazone linker. researchgate.net

Reduction of the Nitro Group : The nitro group can be chemically reduced to an amino group, which can then be further functionalized. This fundamentally alters the electronic properties and biological mechanism of the compound.

Alterations of the Vinyl Linker

The vinyl linker is crucial for maintaining the correct spatial orientation between the benzofuran and nitrofuran rings. Altering this linker through bioisosteric replacement is a key strategy to modulate physicochemical properties like solubility, stability, and target binding, without losing potency. nih.govmdpi.comresearchgate.net

Strategies for linker alteration include:

Stereochemistry Control : The stereochemistry of the vinyl bond (E vs. Z) can significantly impact biological activity. As noted, the HWE reaction typically favors the E-isomer, while the Wittig reaction can be tuned to produce either isomer. organic-chemistry.orgwikipedia.org

Bioisosteric Replacement : The vinyl group (-CH=CH-) can be replaced with other functionalities that have similar steric and electronic properties. nih.govepfl.ch This is a powerful tool in drug design to overcome issues like poor metabolic stability. mdpi.comresearchgate.net

Amide Linker (-CONH-) : The vinyl group can be replaced with an amide bond. This can be achieved by converting benzofuran-2-carboxylic acid into its acid chloride and reacting it with an amino-functionalized nitrofuran derivative. nih.gov

Heterocyclic Linkers : Heterocyclic rings like 1,2,4-oxadiazoles or pyrazoles can act as isosteres for the vinyl or other azo linkers. mdpi.commdpi.com For example, 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles have been synthesized as analogues to nitrofuran-based drugs. mdpi.com

Mechanisms of Bioreductive Activation and Action of this compound and Related Nitrofurans

The biological activity of the nitrofuran class of compounds, including this compound, is not inherent to the parent molecule. Instead, these compounds are prodrugs that require intracellular metabolic activation to exert their effects. nih.govnih.gov This activation process is centered on the reduction of the 5-nitro group on the furan ring, a transformation catalyzed by specific microbial enzymes known as nitroreductases. researchgate.netnih.gov The reduction generates a cascade of highly reactive intermediates that are responsible for the compound's ultimate cytotoxic effects by interacting with multiple cellular targets. nih.govnih.gov

Pharmacological and Biological Research Investigations of 2 2 5 Nitrofuran 2 Yl Vinyl Benzofuran Analogues

Antimicrobial Activity Mechanisms

Analogues of 2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran have demonstrated significant promise as broad-spectrum antimicrobial agents. Their activity extends to both bacteria and protozoa, with mechanisms of action that are multifaceted and often dependent on the specific microbial target.

Antibacterial Action against Gram-Positive and Gram-Negative Bacteria

The antibacterial efficacy of nitrofuran-containing compounds, including analogues of this compound, has been documented against a variety of pathogenic bacteria. These include challenging pathogens such as Mycobacterium tuberculosis, Mycobacterium abscessus, Escherichia coli, and Staphylococcus aureus.

The primary antibacterial effect of these compounds lies in their ability to inhibit bacterial growth and compromise viability. Nitrofuran derivatives are recognized as prodrugs that require intracellular activation to exert their antimicrobial effects. In bacteria like Escherichia coli, this activation is mediated by nitroreductases, such as NfsA and NfsB, which reduce the nitro group to generate reactive nitroso and hydroxylamino intermediates nih.gov. These reactive species are highly cytotoxic and can damage multiple cellular components, including DNA, RNA, and proteins, thereby leading to the cessation of growth and eventual cell death nih.gov.

Studies on various 5-nitrofuran derivatives have consistently demonstrated potent inhibitory activity against a range of bacteria. For instance, novel 5-nitrofuran-isatin molecular hybrids have shown significant potency against Methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net. Similarly, other synthetic benzofuran (B130515) derivatives have exhibited moderate to significant antibacterial activity against Staphylococcus aureus and Escherichia coli nih.govmdpi.com. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, with lower values indicating greater potency.

Table 1: Antibacterial Activity of Selected Nitrofuran and Benzofuran Derivatives

Compound/DerivativeBacterial StrainActivity (MIC in µg/mL)Reference
5-nitrofuran-isatin hybrid 5Methicillin-resistant Staphylococcus aureus (MRSA)8 researchgate.net
5-nitrofuran-isatin hybrid 6Methicillin-resistant Staphylococcus aureus (MRSA)1 researchgate.net
Benzofuran derivative 1Staphylococcus aureus12.5 nih.gov
Benzofuran derivative 1Escherichia coli25 nih.gov
Benzofuran derivative 2Staphylococcus aureus25 nih.gov

The antibacterial action is not limited to rapidly dividing bacteria. Certain 5-nitrofuran-2-yl derivatives have shown activity against dormant, non-replicating Mycobacterium tuberculosis, a crucial attribute for tackling latent tuberculosis infections nih.govplos.org. One such derivative, N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, was found to be significantly more active than the standard drug isoniazid against starved M. tuberculosis H37Rv nih.gov.

While the reactive intermediates generated from nitrofuran reduction can cause widespread cellular damage, more specific molecular targets have also been identified. A key target in Mycobacterium tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) nih.govnih.gov. DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan, an essential component. Inhibition of DprE1 disrupts cell wall synthesis, leading to bacterial death nih.govnih.gov. Several nitro-containing compounds, including dinitrobenzamides and certain nitrofurans, are proposed to target DprE1 nih.gov. The development of selective DprE1 inhibitors is a promising strategy for new anti-tuberculosis drugs nih.gov.

Antiprotozoal Activity Mechanisms (e.g., Trypanosoma cruzi causing Chagas disease, Amoebiasis)

The antimicrobial spectrum of this compound analogues extends to protozoan parasites. Notably, significant activity has been reported against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action in these organisms is also believed to involve the reductive activation of the nitro group, leading to the generation of cytotoxic reactive species that induce cellular damage.

Research has shown that synthetic dihydrobenzofuran and benzofuran neolignans exhibit activity against amastigote forms of T. cruzi nih.gov. For instance, one dihydrobenzofuran neolignan demonstrated high activity against the amastigote forms of the T. cruzi Y strain with an IC50 of 3.26 μM nih.gov. Furthermore, various N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides have displayed potent trypanocidal activity against different strains of T. cruzi, including those resistant to current drugs like benznidazole and nifurtimox researchgate.net.

Table 2: Antiprotozoal Activity of Selected Benzofuran and Nitrofuran Derivatives against Trypanosoma cruzi

Compound/DerivativeT. cruzi StrainActivity (IC50 in µM)Reference
Dihydrobenzofuran neolignan 1Y strain (amastigote)3.26 nih.gov
Dihydrobenzofuran neolignan 2Tulahuen lac-Z strain (amastigote)7.96 nih.gov
Dihydrobenzofuran neolignan 1Tulahuen lac-Z strain (amastigote)11.87 nih.gov
Dihydrobenzofuran neolignan 3Tulahuen lac-Z strain (amastigote)16.16 nih.gov

Antineoplastic Activity Mechanisms

In addition to their antimicrobial properties, nitrofuran derivatives are being explored for their potential in cancer therapy. The underlying strategy often leverages the unique tumor microenvironment, particularly the presence of hypoxic regions.

Hypoxia-Activated Prodrug Strategies

Solid tumors often contain areas of low oxygen concentration, known as hypoxia nih.govnih.gov. This hypoxic environment is a target for a class of anticancer agents called hypoxia-activated prodrugs (HAPs) nih.govnih.gov. These are inactive compounds that are selectively activated to their cytotoxic form under hypoxic conditions nih.govnih.gov. Nitroaromatic compounds, including this compound analogues, are well-suited for this strategy nih.govnih.gov.

The mechanism relies on the presence of reductase enzymes in hypoxic tumor cells that can reduce the nitro group of the prodrug nih.gov. In well-oxygenated normal tissues, any formed nitro radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, in the low-oxygen environment of a tumor, this re-oxidation is diminished, allowing for further reduction to cytotoxic species that can kill the cancer cells nih.govnih.gov. This selective activation minimizes damage to healthy, oxygenated tissues, a significant advantage in cancer chemotherapy nih.govnih.gov.

While research in this area is ongoing, the principle of using nitroaromatic compounds as HAPs is well-established, and the exploration of novel nitrofuran-benzofuran hybrids in this context holds therapeutic promise nih.govnih.gov.

Modulation of Cellular Signaling Pathways (e.g., Akt, ERK, MMPs, PI3K/VEGFR2, CDK2, mTOR)

Analogues of this compound have been investigated for their ability to modulate various cellular signaling pathways that are often dysregulated in cancer and other diseases. Research has shown that certain benzofuran derivatives can exert their effects by targeting key proteins in these cascades.

One area of focus has been the inhibition of pathways related to angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some benzofuran derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can, in turn, disrupt downstream signaling through the PI3K/Akt/mTOR and ERK pathways researchgate.netpreprints.orgsemanticscholar.org. For instance, a novel VEGFR-2 inhibitor, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has been shown to suppress angiogenesis by inhibiting the VEGFR2/AKT/ERK/NF-κB pathway researchgate.net. Another study on eriocitrin, a flavanone, demonstrated its anti-angiogenic effects by targeting the VEGFR2-mediated PI3K/AKT/mTOR signaling pathways semanticscholar.org. The inhibition of these pathways can lead to a decrease in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during cell invasion and migration semanticscholar.org.

Furthermore, some benzofuran derivatives have demonstrated the ability to induce cell cycle arrest. For example, the naturally isolated benzofuran derivative ailanthoidol was found to decrease the viability of Huh7 hepatoma cells by inducing G1 arrest and reducing the expression of cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2) nih.gov.

A novel benzofuran derivative, Moracin N, has been shown to trigger the generation of reactive oxygen species (ROS). This increase in ROS leads to the inhibition of the AKT/mTOR pathway, which in turn induces autophagy and apoptosis in lung cancer cells frontiersin.org. The dysregulation of the phosphatidylinositol-3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) signaling pathway is implicated in various immune-mediated inflammatory and hyperproliferative skin diseases nih.gov.

Induction of Cellular Responses (e.g., Apoptosis, Senescence)

A significant area of research into this compound analogues has been their capacity to induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for many chemotherapeutic agents.

Studies have shown that certain benzofuran derivatives can trigger apoptosis through various mechanisms. For instance, a synthetic derivative of benzofuran lignan, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (Benfur), has been shown to induce apoptosis in p53-positive cells and cause G2/M cell cycle arrest nih.gov. Another novel benzofuran derivative, Moracin N, induces both autophagy and apoptosis in lung cancer cells through the generation of reactive oxygen species (ROS) frontiersin.org. This ROS accumulation leads to mitochondria dysregulation, activating the apoptotic cascade frontiersin.org.

Benzofuran-substituted chalcone derivatives have also been found to trigger apoptotic cell death through the extrinsic pathway in human lung and breast cancer cells uludag.edu.tr. Furthermore, N-pentyl-nitrofurantoin, a nitrofuran derivative, has been observed to induce apoptosis in HL-60 leukemia cells by upregulating the pro-apoptotic protein BAX and downregulating the anti-apoptotic protein BCL-xL dntb.gov.ua.

While much of the research has focused on apoptosis, the induction of cellular senescence, a state of irreversible cell cycle arrest, by these compounds is a less explored area that warrants further investigation.

Anti-Metastatic Potential

The ability of cancer cells to metastasize, or spread to other parts of the body, is a major cause of cancer-related mortality. Analogues of this compound have shown promise in inhibiting this process.

Research into benzofuran-substituted chalcone derivatives has demonstrated their potential to inhibit the migration of cancer cells, indicating anti-metastatic capabilities uludag.edu.tr. In one study, in vivo testing of a benzofuran derivative in a murine lung cancer model showed a significant reduction in the growth of metastatic lesions in the lungs nih.gov. A wound-healing assay, used to assess the anti-metastatic activity of compounds, revealed that a novel VEGFR-2 inhibitor with a 1,2,5-oxadiazole-2-oxide scaffold possessed anti-metastatic activity mdpi.com.

Other Investigated Biological Activities (e.g., Antiviral, Antifungal, Anti-inflammatory, Anthelmintic, Anti-hyperlipidemic)

Beyond their anticancer properties, analogues of this compound and related benzofuran and nitrofuran derivatives have been explored for a wide range of other biological activities.

Antiviral Activity: Benzofuran derivatives have been investigated for their potential as antiviral agents. Some studies have focused on their ability to act as host-targeting molecules that induce an innate immune response to inhibit viral replication mdpi.comresearchgate.net.

Antifungal Activity: The benzofuran scaffold is present in many compounds with antifungal properties researchgate.netresearchgate.net. A variety of benzofuran derivatives have been synthesized and tested against different fungal species, with some showing significant inhibitory activity mdpi.comnih.gov. Similarly, nitrofuran derivatives have been evaluated for their antifungal effects, with some compounds demonstrating a potent fungistatic or fungicidal profile against various pathogenic fungi nih.govmdpi.com.

Compound TypeFungal SpeciesActivity
Benzofuran derivativesCandida albicans, Aspergillus species, Cryptococcus neoformansGood antifungal activity researchgate.net
Benzofuran-triazole hybridsVarious pathogenic fungiModerate to satisfactory activity researchgate.net
Nitrofuran derivativesHistoplasma capsulatum, Paracoccidioides brasiliensis, Trichophyton speciesPotent inhibitory activity nih.gov

Anti-inflammatory Activity: Several benzofuran derivatives have been shown to possess anti-inflammatory properties nih.govnih.gov. For example, two new benzofuran derivatives isolated from Liriope spicata var. prolifera exhibited significant inhibitory activity against neutrophil respiratory burst nih.gov. Other synthetic benzofuran-heterocycle hybrids have also been evaluated for their ability to inhibit inflammatory factors mdpi.com.

Anthelmintic Activity: Novel benzofuran derivatives containing a thiazolo benzimidazole nucleus have been screened for their anthelmintic activity. Certain compounds were found to be effective against the earthworm Pheretima posthuma nih.gov.

Anti-hyperlipidemic Activity: Benzofuran-2-carboxamide derivatives have been investigated for their potential to lower lipid levels. In studies using Triton WR-1339-induced hyperlipidemic rats, some of these compounds significantly reduced plasma triglyceride levels and increased high-density lipoprotein cholesterol (HDL-C) levels nih.govresearchgate.net.

CompoundEffect on Lipid Levels
N-(9,10-dihydro-9,10-dioxoanthracen-2-yl)benzofuran-2-carboxamideSignificant reduction in plasma total cholesterol nih.gov
N-(4-benzoylphenyl)benzofuran-2-carboxamideSignificant reduction in plasma total cholesterol nih.gov
N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamidesPotent lipid-lowering agents researchgate.net

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is instrumental in understanding the binding mechanism and predicting the affinity of a ligand. While specific docking studies on 2-(2-(5-nitrofuran-2-yl)vinyl)benzofuran are not extensively detailed in the available literature, research on analogous nitrofuran and benzofuran (B130515) structures provides a strong indication of its potential biological targets and interaction patterns.

Nitrofurans are known to target bacterial nitroreductases, which are essential for their activation. Docking studies on related nitrofuran compounds have identified key interactions within the active sites of these enzymes. Potential targets include oxygen-insensitive nitroreductases (NfsA and NfsB) and azoreductase (AzoR). mdpi.com The binding of nitrofuran derivatives to these enzymes often involves the nitro group being positioned within the catalytic region, in proximity to cofactors like flavin mononucleotide (FMN). mdpi.com Key interactions frequently observed include:

π-stacking: The furan (B31954) ring can form π-stacking interactions with aromatic residues like tyrosine and phenylalanine, or with the FMN cofactor itself, which helps to correctly orient the nitro group for reduction. mdpi.com

Lipophilic Contacts: The molecular periphery of the compound can form hydrophobic contacts with leucine and isoleucine residues in the active site, contributing to binding affinity. mdpi.com

Similarly, the benzofuran scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. Docking studies on benzofuran derivatives have revealed their potential to bind to enzymes like protein kinases, tubulin, and viral polymerases. nih.govuj.ac.zaptfarm.pl For instance, benzofuran-chalcone hybrids have been shown to inhibit tubulin polymerization, and docking studies confirmed their binding at the colchicine binding site. nih.gov

For the hybrid molecule this compound, it is plausible that it interacts with bacterial nitroreductases via its nitrofuran moiety, while the benzofuran part could contribute to binding affinity and selectivity through interactions with adjacent pockets in the enzyme's active site.

Table 1: Potential Molecular Targets and Key Interactions for Nitrofuran and Benzofuran Scaffolds
ScaffoldPotential Protein Target(s)Types of Interactions Observed in Docking StudiesInteracting Residues/Cofactors
NitrofuranNfsA, NfsB, AzoR (Bacterial Nitroreductases) mdpi.comπ-stacking, Lipophilic contacts mdpi.comTyrosine, Phenylalanine, Leucine, Isoleucine, FMN mdpi.com
BenzofuranFKBP12-mTOR, Proteases uj.ac.za, Tubulin nih.gov, HCV NS5B Polymerase nih.govHydrogen Bonding, Hydrophobic InteractionsArg200 (in NS5B Polymerase) nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For benzofuran derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to determine key electronic descriptors. researchgate.net

These descriptors help in understanding the molecule's behavior in biological systems:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. This is vital for predicting non-covalent interactions with a biological target.

Mulliken Charges: These calculations provide the partial charge on each atom, offering further insight into the molecule's reactivity and interaction sites.

For this compound, the electron-withdrawing nitro group on the furan ring is expected to significantly lower the LUMO energy, making the molecule a good electron acceptor. This is a critical feature for its mechanism of action, which involves the reductive activation of the nitro group. DFT calculations can precisely quantify this effect and help predict the ease of this reduction.

Table 2: Key Electronic Descriptors from Quantum Chemical Calculations
DescriptorSignificancePredicted Influence on this compound
HOMO EnergyRepresents electron-donating abilityInfluenced by the benzofuran and vinyl linker moieties
LUMO EnergyRepresents electron-accepting abilityExpected to be low due to the electron-withdrawing 5-nitrofuran group
HOMO-LUMO GapIndicates chemical reactivity and stabilityLikely to be relatively small, suggesting higher reactivity

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interaction with a biological target. While docking provides a static snapshot of a potential binding pose, MD simulations can validate this pose and assess its stability.

For benzofuran-based inhibitors, MD simulations have been used to study the stability of ligand-protein complexes. nih.govuj.ac.za These simulations can reveal:

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations track these changes, showing how the ligand adapts to the binding pocket and how the protein may adjust to accommodate the ligand (induced fit).

Binding Stability: The stability of the complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. A stable RMSD suggests a stable binding mode.

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies. nih.govnih.gov For example, simulations can show whether a crucial hydrogen bond is maintained throughout the simulation or if it is transient.

In Silico Prediction of Bioreductive Metabolism

A key feature of the 5-nitrofuran moiety is its susceptibility to bioreductive metabolism, which is central to both its therapeutic activity and potential toxicity. The 5-nitrofuran-2-ylmethyl group is recognized as a potential bioreductively activated pro-drug system. rsc.org In silico methods can be used to predict the metabolic fate of this compound.

The widely accepted mechanism involves the enzymatic reduction of the nitro group (NO₂) to a nitroso (NO) and then a hydroxylamine (B1172632) (NHOH) derivative, and ultimately to an amine (NH₂). The highly reactive nitroso and hydroxylamine intermediates are believed to be responsible for the antimicrobial effects, as they can damage cellular macromolecules like DNA, RNA, and proteins. mdpi.com

Computational tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and other reductases. csfarmacie.czmdpi.com For this compound, these tools would likely identify the nitro group as the primary site of reductive metabolism. The predictions can also estimate the likelihood of metabolism by different enzyme isoforms. This information is crucial for understanding the compound's mechanism of action and for predicting its potential efficacy in hypoxic environments (e.g., in solid tumors or anaerobic bacteria), where reductive metabolism is favored.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Activity Prediction

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

QSAR studies have been successfully applied to both benzofuran and nitrofuran derivatives. researchgate.netnih.govnih.govaimspress.com For a series of 126 nitrofuran derivatives with antitubercular activity, a QSAR model identified several important descriptors:

Indicator Parameters: The presence of a furan ring substituted with a nitro group was found to be essential for activity. aimspress.com

Topological and Constitutional Descriptors: The number of double bonds, the number of sulfur atoms, and the spatial gap between oxygen and sulfur atoms were found to influence the activity. aimspress.com

A QSAR model for this compound could be developed by synthesizing a series of analogues with variations in the benzofuran ring or the vinyl linker and testing their biological activity. The resulting model could quantify the contribution of different structural features to the activity and guide the design of more potent derivatives. Descriptors used in such a model would likely include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.

Table 3: Relevant Descriptor Classes in QSAR Models for Nitrofuran/Benzofuran Derivatives
Descriptor ClassExample DescriptorRelevance to Activity
ConstitutionalNumber of double bonds aimspress.comCorrelates with molecular size and electronic properties
TopologicalKier-Hall electrotopological states (Ss) aimspress.comEncodes information about atom types and connectivity
ElectronicMaximum e-e repulsion for a specific bond nih.govRelates to the electronic environment and reactivity
IndicatorPresence of a 5-nitrofuran group aimspress.comIndicates the presence of a critical pharmacophore

Advanced Research Directions and Translational Perspectives

Development of Novel Analogues with Enhanced Specificity and Efficacy

The development of novel analogues of 2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran is a primary avenue for enhancing its therapeutic index. By systematically modifying its core structure, researchers can aim to improve its specificity towards desired biological targets while minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how chemical modifications influence biological activity. semanticscholar.orgresearchgate.netnih.govnih.gov

Key strategies for analogue development include:

Modification of the Benzofuran (B130515) Ring: Introduction of various substituents on the benzofuran ring can modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with target proteins. semanticscholar.orgresearchgate.netnih.gov For instance, the addition of electron-donating or electron-withdrawing groups can alter the molecule's reactivity and binding affinity.

Alterations to the Vinyl Linker: The geometry and flexibility of the vinyl linker can be modified to optimize the compound's orientation within the target's active site. This could involve the synthesis of analogues with different stereoisomers or the replacement of the vinyl group with other bioisosteric linkers.

Substitution on the Nitrofuran Moiety: While the 5-nitro group is often essential for the bioactivity of nitrofurans, modifications at other positions of the furan (B31954) ring could fine-tune the compound's redox potential and metabolic stability. mdpi.com

Recent research on related benzofuran derivatives has demonstrated that substitutions at the C-2 position are critical for cytotoxic activity. nih.gov The synthesis and biological evaluation of a variety of 2-arylbenzofuran derivatives have shown promising results in areas such as anti-Alzheimer's disease agents, highlighting the versatility of the benzofuran scaffold. nih.gov

Core ScaffoldModification StrategyPotential EnhancementRelevant Research Area
BenzofuranSubstitution at various positionsImproved target specificity and potencyAnticancer, Anti-Alzheimer's
Vinyl LinkerStereoisomer synthesis, bioisosteric replacementOptimized binding orientationGeneral Drug Design
NitrofuranSubstitution at non-nitro positionsModulated redox potential and metabolic stabilityAntimicrobial, Anticancer

Strategies to Overcome Resistance Mechanisms

The emergence of drug resistance is a significant challenge in the development of antimicrobial and anticancer agents. nih.govnih.gov For nitrofuran-based compounds, resistance can arise from mutations in the nitroreductase enzymes that are responsible for their activation. nih.govresearchgate.netplos.orgresearchgate.net Therefore, a proactive approach to understanding and overcoming potential resistance mechanisms is essential for the long-term viability of this compound as a therapeutic candidate.

Strategies to combat resistance include:

Rational Design of Analogues: Designing analogues that are activated by a broader range of nitroreductases or that have a different mechanism of action altogether can help to circumvent resistance. nih.gov For example, molecules that can directly inhibit target proteins without the need for reductive activation would be less susceptible to resistance mediated by nitroreductase mutations. mdpi.com

Combination Therapy: The use of this compound in combination with other therapeutic agents can create synergistic effects and reduce the likelihood of resistance emerging. nih.gov This approach is particularly promising for treating multidrug-resistant infections.

Targeting Novel Pathways: Identifying and targeting novel cellular pathways that are essential for the survival of pathogens or cancer cells can provide new avenues for therapeutic intervention and reduce the reliance on existing drugs that are prone to resistance.

The multifactorial mechanism of action of some nitrofurans, which can generate reactive intermediates targeting multiple metabolic processes, contributes to their durability against resistance. researchgate.netresearchgate.net Understanding these multifaceted effects can guide the development of more robust next-generation compounds.

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly recognized paradigm in drug discovery. nih.govscilit.comresearchgate.netnih.govgardp.org This multi-targeting approach can lead to enhanced efficacy, particularly in complex diseases like cancer, where multiple pathways are often dysregulated. nih.govresearchgate.net The hybrid structure of this compound, combining distinct pharmacophores, suggests a potential for polypharmacological activity.

Future research in this area should focus on:

Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the full spectrum of molecular targets of this compound and its analogues.

Rational Design of Multi-Target Ligands: Intentionally designing new molecules with optimized activity against a desired set of targets to achieve a specific therapeutic outcome. nih.gov

The benzofuran scaffold itself is known to be a versatile core for designing multi-targeted drugs, with derivatives showing activity against a range of enzymes and receptors. nih.gov The nitrofuran component can also contribute to a multi-target profile through the generation of reactive species that interact with various cellular components. mdpi.com

Integration with Modern Drug Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Modern drug delivery systems, particularly those based on nanotechnology, offer a promising approach to enhance the delivery of compounds like this compound. nih.govmdpi.commdpi.com

Potential applications of drug delivery systems include:

Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles, such as liposomes, polymeric micelles, or solid lipid nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. nih.govmdpi.comresearchgate.net

Targeted Delivery: Functionalizing nanoparticles with targeting ligands (e.g., antibodies, peptides) can enable the specific delivery of the compound to cancer cells or infected tissues, thereby increasing its efficacy and reducing systemic toxicity. nih.gov

Controlled Release: Designing stimuli-responsive nanoparticles that release the drug in response to specific triggers at the target site (e.g., pH, enzymes) can further enhance its therapeutic index. mdpi.com

The use of nanocarriers can help to overcome challenges associated with the delivery of hydrophobic drugs and can protect the drug from premature degradation. mdpi.commdpi.com This is particularly relevant for a compound like this compound, which may have limited aqueous solubility.

Delivery SystemPotential AdvantageMechanism
LiposomesImproved solubility and biocompatibilityEncapsulation in a lipid bilayer
Polymeric MicellesEnhanced stability and controlled releaseSelf-assembly of amphiphilic block copolymers
Targeted NanoparticlesIncreased efficacy and reduced side effectsSurface functionalization with targeting ligands

Application in Chemical Biology Tools and Probes

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable tools for basic research in chemical biology. The development of fluorescent probes, for instance, can enable the visualization and study of biological processes at the molecular level. mdpi.comnih.govresearchgate.net

Potential applications in this area include:

Fluorescent Probes: By incorporating a fluorophore into the structure of this compound, it may be possible to create probes for imaging specific cellular components or monitoring enzymatic activity. The benzofuran moiety is a known fluorophore in some contexts. researchgate.net

Affinity-Based Probes: The compound could be modified with a reactive group to create affinity-based probes for identifying its protein targets through covalent labeling and subsequent proteomic analysis.

Probes for Studying Drug Resistance: Labeled derivatives of the compound could be used to investigate the mechanisms of drug uptake, activation, and efflux in both sensitive and resistant cells.

The development of such chemical biology tools would not only advance our understanding of the compound's own mechanism of action but also provide new avenues for interrogating complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-(5-Nitrofuran-2-yl)vinyl)benzofuran, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions using intermediates such as nitrovinylfuran and benzofuran derivatives. For example, Tseng et al. (2015) demonstrated the use of ethanol with catalytic glacial acetic acid for similar vinyl-linked quinoline derivatives, achieving high diastereoselectivity . Optimization includes temperature control (reflux at 70–80°C), solvent selection (polar aprotic solvents like THF or ethanol), and purification via column chromatography. Yield improvements may involve stoichiometric adjustments of nitro-furan precursors and monitoring reaction progress using TLC .

Q. How can spectroscopic techniques (e.g., NMR, FTIR, MS) be effectively utilized to characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify vinyl proton coupling patterns (J ≈ 16 Hz for trans-configuration) and benzofuran aromatic protons. Nitrofuran protons resonate at δ 7.2–7.8 ppm .
  • FTIR : Confirm nitro (O-N-O) stretches at 1520–1350 cm⁻¹ and vinyl (C=C) stretches near 1600 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. NIST databases provide reference spectra for nitroaromatic compounds .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and stability in experimental settings?

  • Methodological Answer :

  • LogP : Predicted ~2.1 (moderate lipophilicity) using software like ChemAxon, suggesting solubility in DMSO or ethanol.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures >200°C. Store at –20°C in dark to prevent nitro-group degradation .
  • pH Sensitivity : Nitrofuran moieties may hydrolyze under strongly acidic/basic conditions; use neutral buffers for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced anticancer or antimicrobial activity?

  • Methodological Answer :

  • Nitro Group Positioning : Tseng et al. (2015) showed that 5-nitro positioning on furan enhances antimetastatic activity by increasing electron-withdrawing effects, improving redox cycling .
  • Vinyl Linker Modifications : Replacing the vinyl group with ethynyl or alkyl spacers alters conjugation and bioavailability. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like tubulin or DNA topoisomerases .
  • Benzofuran Substitutions : Adding electron-donating groups (e.g., –OCH₃) to benzofuran improves solubility but may reduce nitro-group reactivity .

Q. What experimental strategies are effective for evaluating the compound’s biological activity against cancer cell lines or microbial pathogens?

  • Methodological Answer :

  • In Vitro Cytotoxicity : MTT assays on cancer lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with cisplatin controls .
  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Check for nitroreductase-mediated activation .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probes) to link nitro-group reduction to cytotoxicity .

Q. How can computational modeling and molecular docking resolve discrepancies between predicted and observed biological activities?

  • Methodological Answer :

  • Docking Validation : Use crystal structures of target proteins (e.g., glutathione reductase from Plasmodium falciparum) to refine docking parameters. Adjust grid box size to accommodate nitro-furan interactions .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Correlate RMSD values with experimental IC₅₀ data .
  • QSAR Models : Develop 2D/3D-QSAR using descriptors like molar refractivity and HOMO/LUMO energies. Validate with leave-one-out cross-validation .

Q. How should researchers address contradictions between in vitro and in vivo activity data observed with nitroaromatic benzofuran derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolite identification (LC-MS/MS). Nitro-group reduction to amines may enhance in vivo toxicity .
  • Tumor Xenograft Models : Compare in vitro IC₅₀ with in vivo tumor regression rates. Adjust dosing regimens to account for rapid clearance .
  • Redox Potential Analysis : Cyclic voltammetry determines nitro-group reduction potentials. Compounds with E₁/₂ > –0.4 V (vs. Ag/AgCl) show better correlation between in vitro and in vivo efficacy .

Q. What methodologies enable the conjugation of this compound with proteins or nanoparticles for optical or therapeutic applications?

  • Methodological Answer :

  • Aldehyde Functionalization : Introduce a formyl group to the benzofuran ring for Schiff base formation with lysine residues in proteins like ConA .
  • Click Chemistry : Use azide-alkyne cycloaddition to attach the compound to PEGylated nanoparticles. Monitor conjugation efficiency via UV-Vis (λₐᵦₛ ≈ 320 nm for nitro-furan) .
  • Fluorescence Quenching Studies : Measure Förster resonance energy transfer (FRET) between the compound and fluorescent tags (e.g., FITC-labeled antibodies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.